N-Hydroxy-1-oxy-nicotinamidine N-Hydroxy-1-oxy-nicotinamidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13292834
InChI: InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
SMILES: C1=CC(=C[N+](=C1)[O-])C(=NO)N
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol

N-Hydroxy-1-oxy-nicotinamidine

CAS No.:

Cat. No.: VC13292834

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-1-oxy-nicotinamidine -

Specification

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide
Standard InChI InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
Standard InChI Key QRGUYOXSVWPAGG-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)[O-])C(=NO)N
Canonical SMILES C1=CC(=C[N+](=C1)[O-])C(=NO)N

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring oxidized at the nitrogen atom (N-oxide) and substituted at the 3-position with a hydroxyamidine group (-C(=NO)NH₂). The N-oxide introduces significant polarity, while the hydroxyamidine moiety enables tautomerism between the imine (C=N-OH) and oxime (C-NH-O) forms . This tautomeric equilibrium influences electronic distribution and hydrogen-bonding capabilities, which may enhance its solubility in polar solvents such as water or dimethyl sulfoxide (DMSO) .

Key Structural Descriptors:

  • SMILES: C1=CC(=C[N+](=C1)[O-])C(=NO)N

  • InChIKey: QRGUYOXSVWPAGG-UHFFFAOYSA-N

  • Molecular weight: 153.14 g/mol

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry (IMS) predictions for various adducts provide insights into the compound’s gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross Sections (CCS) for N-Hydroxy-1-oxy-nicotinamidine Adducts

Adductm/zCCS (Ų)
[M+H]⁺154.06111126.8
[M+Na]⁺176.04305139.0
[M+NH₄]⁺171.08765134.4
[M-H]⁻152.04655129.4

Synthesis and Stability

Synthetic Routes

While no direct synthesis protocols for N-Hydroxy-1-oxy-nicotinamidine are documented, analogous compounds like N-hydroxy-1-oxy-isonicotinamidine (a positional isomer with substitution at the pyridine 4-position) have been synthesized via nucleophilic addition to pre-oxidized pyridine derivatives . A plausible route for the target compound involves:

  • Pyridine N-Oxide Formation: Oxidation of 3-cyanopyridine using hydrogen peroxide or peracetic acid.

  • Hydroxyamidine Installation: Reaction of the nitrile group with hydroxylamine under acidic or basic conditions .

Stability Considerations

The N-oxide group is susceptible to reduction under reductive conditions, potentially regenerating the parent pyridine. Additionally, the hydroxyamidine moiety may undergo hydrolysis to form carboxylic acid derivatives in aqueous environments, particularly at elevated temperatures or extreme pH .

Physicochemical and Spectroscopic Data

Computational Predictions

  • LogP: Estimated at -1.2 (indicating high hydrophilicity) .

  • pKa: The hydroxyamidine group is predicted to have a pKa of ~6.5, enabling pH-dependent protonation in physiological conditions .

Infrared (IR) Spectroscopy

  • N-O Stretch: A strong absorption band near 1,250–1,350 cm⁻¹ (characteristic of N-oxides) .

  • N-H Bend: Peaks at 1,600–1,650 cm⁻¹ from the hydroxyamidine group .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Pyridinium protons resonate as a multiplet at δ 8.5–9.0 ppm, while the hydroxyamidine NH₂ group appears as a broad singlet near δ 5.5 ppm .

  • ¹³C NMR: The N-oxide carbon resonates at δ 140–150 ppm, and the imine carbon (C=N) appears at δ 160–170 ppm .

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